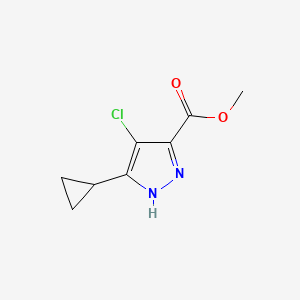
5-Bromo-2-(methylamino)nicotinonitrile
Descripción general
Descripción
5-Bromo-2-(methylamino)nicotinonitrile is a chemical compound with the CAS Number: 1346534-48-2 . Its IUPAC name is this compound . The molecular weight of this compound is 212.05 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H6BrN3/c1-10-7-5(3-9)2-6(8)4-11-7/h2,4H,1H3,(H,10,11) . This code provides a specific description of the molecule’s structure.Aplicaciones Científicas De Investigación
Synthesis and Characteristics
- The synthesis of 5-Bromo-nicotinonitrile, a compound related to 5-Bromo-2-(methylamino)nicotinonitrile, involves chlorinating 5-Bromo-nicotinic acid to prepare 5-Bromo-nicotinate, followed by reactions to obtain 5-Bromo-nicotinonitrile (Chen Qi-fan, 2010).
Synthesis of Derivatives
- Efficient single-pot strategies for synthesizing 2-amino nicotinonitrile derivatives have been developed. These involve multi-component reactions using various catalysts in aqueous media (C. Kurumurthy et al., 2015).
- Another research focused on synthesizing and assessing anticancer properties of new 2-amino-3-cyanopyridine derivatives, which involved reactions with different bi-functional reagents (S. Y. Mansour et al., 2021).
Antiprotozoal Activity
- Aza-analogues of furamidine were synthesized, including compounds derived from 6-[5-(4-cyanophenyl)furan-2-yl]nicotinonitrile, showing significant antiprotozoal activity (M. Ismail et al., 2003).
Pharmaceutical Synthesis
- Research on the synthesis of the lipophilic antifolate piritrexim involved a key step using 2-amino-3-cyano-4-methyl-5-bromopyridine, which is structurally similar to this compound (D. Chan & A. Rosowsky, 2005).
Bronchodilation Properties
- Compounds containing nicotinonitrile, like this compound, were synthesized and shown to possess bronchodilation properties. This study included molecular modeling studies to support the biological properties observed (E. A. Soliman et al., 2017).
Safety and Hazards
The safety information for 5-Bromo-2-(methylamino)nicotinonitrile indicates that it may be harmful if inhaled and may cause skin and eye irritation . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust, and wear protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
5-bromo-2-(methylamino)pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-10-7-5(3-9)2-6(8)4-11-7/h2,4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VROAGYOFFQMNNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=N1)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90734948 | |
| Record name | 5-Bromo-2-(methylamino)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90734948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346534-48-2 | |
| Record name | 5-Bromo-2-(methylamino)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90734948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Azidomethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1400923.png)









![[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]methanol](/img/structure/B1400936.png)



